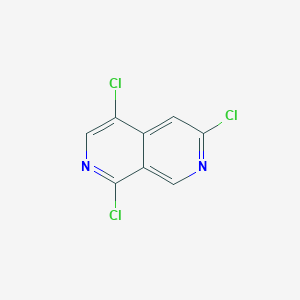

1,4,6-Trichloro-2,7-naphthyridine

Description

1,4,6-Trichloro-2,7-naphthyridine is a halogenated derivative of the 2,7-naphthyridine scaffold, a bicyclic aromatic system consisting of two fused pyridine rings. Chlorination at positions 1, 4, and 6 introduces steric and electronic modifications that influence reactivity, solubility, and biological activity. Such halogenated naphthyridines are often explored for pharmaceutical applications due to their ability to interact with biomolecular targets via halogen bonding and enhanced lipophilicity .

Properties

Molecular Formula |

C8H3Cl3N2 |

|---|---|

Molecular Weight |

233.5 g/mol |

IUPAC Name |

1,4,6-trichloro-2,7-naphthyridine |

InChI |

InChI=1S/C8H3Cl3N2/c9-6-3-13-8(11)5-2-12-7(10)1-4(5)6/h1-3H |

InChI Key |

QNJWGWKLSNBTSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CN=C1Cl)C(=NC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4,6-Trichloro-2,7-naphthyridine can be achieved through various synthetic routes. One common method involves the chlorination of 2,7-naphthyridine. The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.

Industrial production of 1,4,6-Trichloro-2,7-naphthyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

1,4,6-Trichloro-2,7-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and amines. The major products formed depend on the nucleophile used.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically lead to the formation of partially or fully dechlorinated naphthyridine derivatives.

Oxidation Reactions: Oxidation of 1,4,6-Trichloro-2,7-naphthyridine can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The products formed depend on the reaction conditions and the extent of oxidation.

Scientific Research Applications

1,4,6-Trichloro-2,7-naphthyridine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.

Biological Studies: Researchers use 1,4,6-Trichloro-2,7-naphthyridine as a tool to study enzyme interactions and receptor binding. Its unique structure allows for the exploration of various biological pathways.

Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1,4,6-Trichloro-2,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural Analogues

1,3,6-Trichloro-2,7-Naphthyridine (CAS 2578392-33-1)

- Structural Difference : Chlorination at positions 1, 3, and 6 instead of 1, 4, and 5.

- No direct activity data are available, but trichloro derivatives generally exhibit higher metabolic stability compared to dichloro analogues .

6,8-Dichloro-2,7-Naphthyridin-1(2H)-one

- Structural Features : Dichloro substitution at positions 6 and 8 with an oxo group at position 1.

- Reactivity : The oxo group enhances hydrogen-bonding capacity, while chlorine atoms contribute to lipophilicity. This compound is a precursor for synthesizing antimalarial agents .

2,5-Dichloro-4-methyl-benzo[c][2,7]naphthyridine

- Structure : A benzo-fused 2,7-naphthyridine with methyl and chlorine substituents.

- Activity: Demonstrates selective antimalarial activity against Plasmodium falciparum (IC₅₀ ≈ 200 nM) when modified with aminomethyl groups .

Physicochemical Properties

*Predicted based on analogous 2,7-naphthyridine derivatives.

Spectral Characteristics

- ¹H NMR : Chlorine substituents cause significant deshielding. For example, H-1 and H-3 in 8-hydroxy-2,7-naphthyridin-2-ium salts appear at >8.8 ppm due to electron-withdrawing effects .

- IR : Strong C-Cl stretching vibrations near 750–600 cm⁻¹ .

- MS : Molecular ion peaks [M+H]⁺ with isotopic patterns characteristic of trichloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.